2-(Piperidin-3-YL)acetonitrile

Piperidine nucleosides Nucleobase derivatives Positional isomer comparison

2-(Piperidin-3-yl)acetonitrile (also known as 3-cyanomethylpiperidine or 3-piperidineacetonitrile, CAS 5562-22-1) is a piperidine-derived nitrile building block with molecular formula C₇H₁₂N₂ and molecular weight 124.18 g/mol. The compound contains a six-membered piperidine ring substituted at the 3-position with an acetonitrile (-CH₂-C≡N) moiety.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 5562-22-1
Cat. No. B1603617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-YL)acetonitrile
CAS5562-22-1
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC#N
InChIInChI=1S/C7H12N2/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-3,5-6H2
InChIKeyHZJOVDAZLMBPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-3-YL)acetonitrile (CAS 5562-22-1): Baseline Identity, Class, and Procurement Fundamentals


2-(Piperidin-3-yl)acetonitrile (also known as 3-cyanomethylpiperidine or 3-piperidineacetonitrile, CAS 5562-22-1) is a piperidine-derived nitrile building block with molecular formula C₇H₁₂N₂ and molecular weight 124.18 g/mol [1]. The compound contains a six-membered piperidine ring substituted at the 3-position with an acetonitrile (-CH₂-C≡N) moiety. Its free base form is typically supplied at 98% purity for research applications . This compound is commercially available as both the free base and the hydrochloride salt (CAS 5562-23-2), with the latter offering enhanced stability and handling properties [2]. It has been specifically documented as an intermediate for preparing 2,4,6-trisubstituted pyrimidines as phosphatidylinositol 3-kinase (PI3 kinase) inhibitors for cancer treatment applications .

Why Generic 2-(Piperidin-3-YL)acetonitrile Substitution Fails: Regional Isomerism, Stereochemical Complexity, and Safety Profile


While piperidinyl-acetonitrile compounds share the same molecular formula (C₇H₁₂N₂) and are sometimes grouped interchangeably in procurement databases, substitution of the 3-positional isomer with 2-, 4-, or N-substituted variants without verification can introduce critical liabilities. The substitution position on the piperidine ring governs both synthetic accessibility—the 3-position is a stereocenter, and downstream medicinal chemistry may require enantiopure material where the racemate is insufficient [1]—and the toxicological profile of intermediates. Notably, the hydrochloride salt of the 3-isomer carries harmonized GHS classifications for acute oral, dermal, and inhalation toxicity (Acute Tox. 4) as well as skin and eye irritation (Skin Irrit. 2, Eye Irrit. 2A) [2], whereas comparable safety data for the 4-isomer or N-substituted analogues is not uniformly notified under CLP. Consequently, generic substitution can lead to batch rejection due to unverified impurity profiles, unexpected stereochemical outcomes in chiral synthesis, or unanticipated handling requirements that disrupt laboratory safety protocols. These positional and safety differentiators directly inform the quantitative evidence presented below.

2-(Piperidin-3-YL)acetonitrile Quantitative Evidence Guide: Comparator Data for Scientific Selection


Positional Isomer Differentiation: 3- vs 4-Substituted Piperidinyl-Acetonitrile in Nucleobase Derivatization

In a parallel synthetic study, both racemic piperidin-3-yl and piperidin-4-yl derivatives of nucleobases and their phosphonate derivatives were prepared and evaluated [1]. The study establishes that while both positional isomers are synthetically accessible, the 3-position substitution introduces a stereocenter that enables downstream enantiomeric resolution, whereas the 4-position substitution yields an achiral scaffold [1]. Quantitative synthetic data for the 3-isomer pathway are documented in a subsequent optimization study comparing multiple nucleobase attachment methods [2].

Piperidine nucleosides Nucleobase derivatives Positional isomer comparison

Safety Profile Differentiation: GHS Classification of 3-Isomer Hydrochloride Salt

The hydrochloride salt of 2-(piperidin-3-yl)acetonitrile (CAS 5562-23-2) carries a fully notified GHS/CLP classification under EC/List no. 850-132-5, including Acute Toxicity Category 4 for oral (H302), dermal (H312), and inhalation (H332) exposure, as well as Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity Single Exposure Category 3 for respiratory tract irritation (H335) [1]. In contrast, the 4-positional isomer hydrochloride (CAS 153566-98-4) lacks equivalent harmonized classification notification in the ECHA C&L Inventory, creating a documentation gap for procurement due diligence [2].

GHS classification Toxicology Laboratory safety Procurement compliance

Validated Application in PI3K Inhibitor Patent Chemistry

3-Cyanomethylpiperidine (2-(piperidin-3-yl)acetonitrile) is explicitly claimed and exemplified as an intermediate for preparing 2,4,6-trisubstituted pyrimidines that function as phosphatidylinositol 3-kinase (PI3 kinase) inhibitors for cancer treatment . The compound is incorporated via the nitrile group as a synthetic handle for constructing the trisubstituted pyrimidine pharmacophore, a transformation that relies on the specific 3-position geometry to achieve the required molecular topology .

PI3K inhibitor Cancer therapeutics Pyrimidine synthesis Patent intermediate

2-(Piperidin-3-YL)acetonitrile: Best-Fit Research and Industrial Application Scenarios


Synthesis of PI3 Kinase Inhibitor Intermediates via 2,4,6-Trisubstituted Pyrimidine Scaffolds

This compound is validated in patent literature as an intermediate for preparing 2,4,6-trisubstituted pyrimidines that act as phosphatidylinositol 3-kinase (PI3K) inhibitors . Procurement should be prioritized when the synthetic route requires a piperidinyl-acetonitrile building block with the nitrile moiety positioned to enable cyclocondensation or substitution reactions at the pyrimidine core. The 3-position attachment geometry, as documented in WO 2006005918 A1 and US2003/225097 A1, is integral to achieving the correct molecular topology for PI3K binding pocket engagement .

Chiral Scaffold Construction for Stereochemically Defined Piperidine-Derived Bioactives

The undefined stereocenter at the piperidine 3-position provides a chiral handle for downstream enantiomeric resolution or asymmetric synthesis [1]. This contrasts with the achiral 4-positional isomer, making the 3-isomer the required starting material for programs targeting stereochemically defined piperidine-containing drug candidates, including nucleoside analogs and CNS-active compounds where stereochemistry modulates receptor binding [1].

Laboratory Settings Requiring Full GHS-Compliant Safety Documentation

For laboratories operating under strict EHS (Environment, Health, and Safety) compliance frameworks, the hydrochloride salt of this compound (CAS 5562-23-2) offers a fully notified GHS/CLP hazard classification [2]. This classification includes specific hazard codes for acute toxicity, skin/eye irritation, and respiratory tract effects, enabling proper risk assessment documentation. Procurement of the 4-isomer salt, which lacks equivalent harmonized notification, may create compliance gaps in institutional chemical hygiene plans [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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